molecular formula CH4NNaO2S B1324438 Sodium aminomethanesulphinate CAS No. 84195-73-3

Sodium aminomethanesulphinate

Cat. No. B1324438
CAS RN: 84195-73-3
M. Wt: 117.11 g/mol
InChI Key: NJOYSONZACYNBD-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium sulfinates, which includes Sodium aminomethanesulphinate, has been a topic of substantial progress over the last decade. Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . An advanced cross-coupling reaction of vinyl sulfonates for the synthesis of sulfonic acid salts and sulfonic acids under mild reaction conditions has also been described .


Molecular Structure Analysis

The molecular formula of Sodium aminomethanesulphinate is CH4NNaO2S. The compound has a molecular weight of 117.11 g/mol . The structure of Sodium aminomethanesulphinate is compact, similar to glycine .


Physical And Chemical Properties Analysis

Sodium aminomethanesulphinate has a molecular weight of 117.11 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its rotatable bond count is 1. The compound has a topological polar surface area of 85.4 Ų .

Scientific Research Applications

1. Use in Cardiac Resuscitation

Tris(hydroxymethyl)aminomethane (THAM) has been studied as a substitute for sodium bicarbonate in treating metabolic acidosis during cardiac arrest. A study on dogs compared the effectiveness of THAM and sodium bicarbonate in correcting metabolic acidosis induced by cardiac fibrillation. Both THAM and sodium bicarbonate were found to be equally effective in this context (Minuck & Sharma, 1977).

2. Buffering in Metabolic Acidosis

Research on isolated heart models indicates that metabolic acidosis can decrease cardiac muscle force. THAM, due to its ability to diffuse into the intracellular space, has been investigated as an alternative therapeutic drug to sodium bicarbonate for buffering metabolic acidosis. Studies suggest that THAM can improve myocardial performance under acidotic conditions (Sirieix et al., 1997).

3. Role in Emergency Medicine

THAM has been discussed as an alternative to sodium bicarbonate in treating acidosis in critically ill patients, particularly in acute lung injury. As a buffer independent of pulmonary function, THAM may be effective in situations where patients cannot augment their respiratory drive sufficiently (Lu et al., 2016).

4. Influence on Amino Acid Levels

Sodium aminomethanesulphinate, as part of sodium hydrosulfide, has been studied for its effects on amino acid levels in the brain. Research indicates that chronic treatment with sodium hydrosulfide can prevent stress-induced increases in brainstem amino acid levels, suggesting its potential neuroprotective role (Warenycia et al., 1990).

Future Directions

Sodium aminomethanesulphinate has gained significant attention in various areas of research due to its unique chemical properties. It’s expected that future research will continue to explore its potential applications and properties. There are also ongoing studies on related compounds, which may provide further insights into the properties and applications of Sodium aminomethanesulphinate .

properties

IUPAC Name

sodium;aminomethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO2S.Na/c2-1-5(3)4;/h1-2H2,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOYSONZACYNBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233106
Record name Sodium aminomethanesulphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium aminomethanesulphinate

CAS RN

84195-73-3
Record name Sodium aminomethanesulphinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084195733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium aminomethanesulphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium aminomethanesulphinate
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